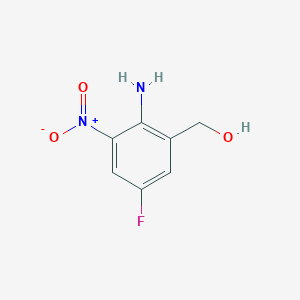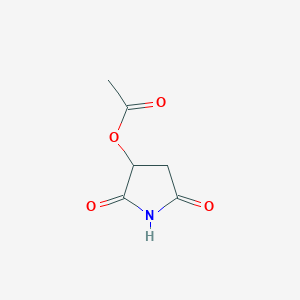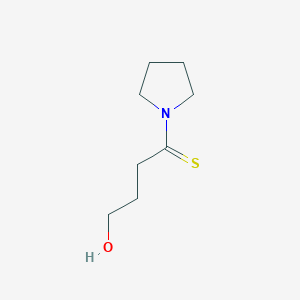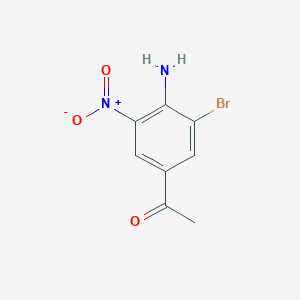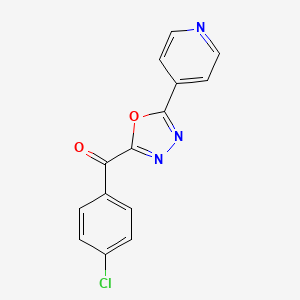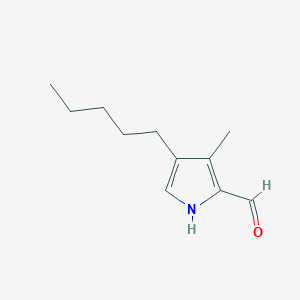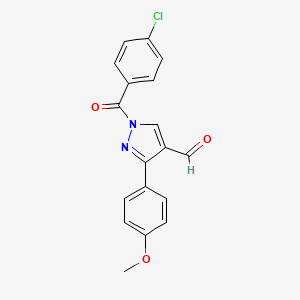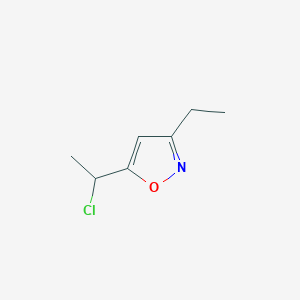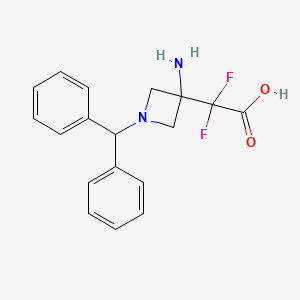![molecular formula C18H18N2O3 B12863357 5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of amino acids and derivatives It features a biphenyl core with an amino group and a pyrrolidine-3-carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid and solvents like methanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: p-Toluenesulfonic acid, palladium on carbon .Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid: Another amino acid derivative with similar structural features.
2-Aminothiazole Derivatives: Known for their therapeutic potential in anticancer drug discovery.
Pyridine Compounds: Noted for their antimicrobial and antiviral activities.
Uniqueness
5-Amino-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl core and the presence of both an amino group and a pyrrolidine-3-carbonyl moiety.
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
3-amino-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c19-14-8-12(7-13(9-14)18(22)23)15-3-1-2-4-16(15)17(21)11-5-6-20-10-11/h1-4,7-9,11,20H,5-6,10,19H2,(H,22,23) |
InChIキー |
SVKOLVRECIQISL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


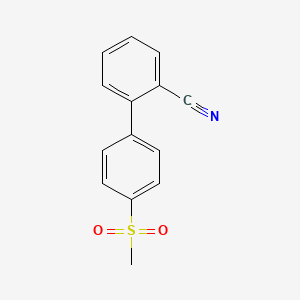
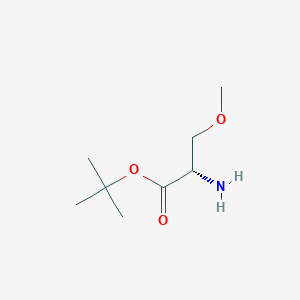
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

